2-[(2-methylphenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its versatility in chemical reactions and biological activities. The presence of both aromatic and heterocyclic rings in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the condensation of 2-[(2-methylphenyl)amino]acetohydrazide with pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted aromatic derivatives with functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
2-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydrazide group allows it to form covalent bonds with target molecules, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- 4-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide
Uniqueness
2-[(2-methylphenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its specific combination of aromatic and heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N4O/c1-12-4-2-3-5-14(12)17-11-15(20)19-18-10-13-6-8-16-9-7-13/h2-10,17H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
UARSDBIUIHWZIX-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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